4-Sulfobenzoic acid

Description

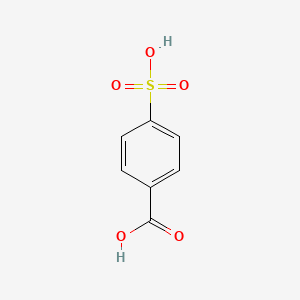

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAQOZGATRIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5399-63-3 (mono-potassium salt) | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90979817 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-78-2 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Sulfobenzoic acid chemical properties and structure

An In-depth Technical Guide to 4-Sulfobenzoic Acid: Chemical Properties and Structure

Abstract

This compound (CAS No: 636-78-2) is a difunctional aromatic organic compound featuring both a sulfonic acid and a carboxylic acid group attached to a benzene ring in the para position. This unique structure imparts valuable chemical properties, making it a significant intermediate in the synthesis of dyes and pigments, a dopant for conducting polymers, and a useful agent in materials science. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, spectral data, and molecular structure of this compound. Furthermore, it details illustrative experimental protocols for its synthesis and purification and outlines its primary applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is structurally defined by a benzene ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at positions 1 and 4, respectively.[1][2] The presence of these two acidic functional groups dictates its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| Synonyms | p-Sulfobenzoic acid, para-Sulfobenzoic acid, Benzoic acid, 4-sulfo-, p-Carboxybenzenesulfonic acid | [2][3] |

| CAS Number | 636-78-2 | [1][2][3] |

| Molecular Formula | C₇H₆O₅S | [1][3][4][5] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | [1][3] |

| InChI | InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11,12)/h1-4H,(H,8,9)(H,10,11,12) | [1][3] |

| InChIKey | HWAQOZGATRIYQG-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a white to off-white crystalline solid.[2][6] Its high polarity, conferred by the two acid groups, results in good solubility in water.[1][2][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 202.19 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid/powder | [2][6] |

| Solubility | Soluble in water and some organic solvents | [1][2][6][7] |

| pKa₂ | 3.72 at 25°C (for -COOH group) | [8] |

| pKa₁ | < 0 (estimated for -SO₃H group) |

Note: The sulfonic acid group is a strong acid, with an estimated pKa significantly lower than that of the carboxylic acid group. Benzenesulfonic acid has a pKa of -6.5.[9] The electron-withdrawing sulfonate group increases the acidity of the carboxylic acid group compared to benzoic acid (pKa 4.2).[9]

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic methods. While specific datasets are proprietary to individual suppliers, the expected spectral features are well-established.

Table 3: Summary of Spectral Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum would show signals for the aromatic protons, typically as two distinct doublets in the 7-9 ppm range due to the para-substitution pattern. The acidic protons of the -COOH and -SO₃H groups would appear as broad singlets, often exchangeable with D₂O. |

| ¹³C NMR | The carbon NMR spectrum would display four signals for the aromatic carbons due to symmetry, one signal for the ipso-carbon attached to the carboxyl group, one for the ipso-carbon attached to the sulfo group, and a signal for the carboxyl carbon downfield (~165-175 ppm). |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for O-H stretching (broad, ~2500-3300 cm⁻¹ for the carboxylic acid), C=O stretching (~1700 cm⁻¹), S=O stretching (two bands, ~1350 and ~1175 cm⁻¹), and C=C stretching for the aromatic ring. |

| Mass Spectrometry | LC-MS data shows a precursor m/z of 201 for the [M-H]⁻ ion in negative ion mode.[3] |

Experimental Protocols

Synthesis

This compound can be synthesized via several routes. A common laboratory and industrial method is the oxidation of p-toluenesulfonic acid. The protocol below is an illustrative example based on patented methods.[10][11]

Protocol: Synthesis by Oxidation of p-Toluenesulfonic Acid

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, add p-toluenesulfonic acid.

-

Oxidant Addition: Prepare an aqueous solution of a strong oxidizing agent (e.g., nitric acid[11] or sodium hypochlorite[10]). Add the oxidant solution to the flask.

-

Heating: Heat the reaction mixture to reflux (typically >100°C) with vigorous stirring. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or NMR.[10]

-

Cooling and Filtration: Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature. If any unreacted starting material or byproducts precipitate, filter the mixture.

-

Acidification & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with a strong protic acid, such as concentrated hydrochloric acid, until no further precipitation is observed.[10]

-

Isolation and Drying: Collect the precipitated white solid, which is the this compound product, by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Caption: Workflow for the synthesis of this compound.

Purification as a Potassium Salt

For certain applications, preparing the salt form is desirable. The monopotassium salt can be synthesized and purified from this compound.[1][12]

Protocol: Preparation of this compound Monopotassium Salt

-

Dissolution: Dissolve the synthesized this compound in deionized water, creating a concentrated solution.

-

Neutralization: Slowly add a stoichiometric amount of potassium hydroxide (KOH) solution while stirring to neutralize the acid. The pH should be monitored.

-

Precipitation: Add an organic solvent in which the salt has low solubility, such as acetone, to the aqueous solution.[12] This will induce the precipitation of the potassium salt.

-

Isolation: Collect the precipitated salt by vacuum filtration, wash with the organic solvent used for precipitation, and dry under vacuum.

Caption: Workflow for purification via potassium salt formation.

Applications

This compound is a versatile compound with applications spanning several areas of chemistry and materials science.

-

Chemical Manufacturing: It serves as a key intermediate in the synthesis of various dyes and pigments.[1][2][6]

-

Polymer Chemistry: It is used as a dopant for conducting polymers, such as polyaniline, to enhance their electrical conductivity.[1]

-

Materials Science: Its potassium salt has been effectively used as an intercalating agent to improve the exfoliation of clay platelets in the synthesis of polymer nanocomposites, leading to enhanced mechanical and thermal properties.[1]

-

Analytical Chemistry: The compound is employed in various chromatography and spectroscopic methods due to its distinct chemical properties.[1][2]

Caption: Key application areas of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[6]

Conclusion

This compound is a valuable bifunctional aromatic compound with well-defined chemical and physical properties. Its structure, featuring both a strong sulfonic acid and a weaker carboxylic acid group, underpins its utility as a chemical intermediate, polymer dopant, and material science reagent. The synthesis and purification protocols are robust, allowing for the production of high-purity material for research and industrial applications. This guide provides the core technical information required by scientists and researchers for the effective use and study of this compound.

References

- 1. Buy this compound | 636-78-2 [smolecule.com]

- 2. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. GSRS [precision.fda.gov]

- 6. 4-sulfobenzoicaci [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 10. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Sulfobenzoic Acid (CAS 636-78-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Sulfobenzoic acid (CAS 636-78-2), a versatile aromatic compound with significant applications in chemical synthesis and materials science. This document collates essential physical, chemical, and safety data, details relevant experimental protocols, and visualizes key processes to support research and development activities.

Core Properties and Data

This compound, also known as p-carboxybenzenesulfonic acid, is an organic compound characterized by the presence of both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring in the para position.[1][2] This unique structure imparts dual acidic properties and high water solubility.[3][4]

Chemical Identity

| Identifier | Value |

| CAS Number | 636-78-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆O₅S |

| Molecular Weight | 202.19 g/mol [3] |

| SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)O |

| InChI Key | HWAQOZGATRIYQG-UHFFFAOYSA-N |

| Synonyms | p-Sulfobenzoic acid, p-Carboxybenzenesulfonic acid, Benzoic acid, 4-sulfo- |

Physicochemical Properties

Quantitative experimental data for several physical properties of this compound are not consistently reported in publicly available literature. The following table includes experimental and predicted values where available.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in water | [3][4] |

| Density (Predicted) | 1.620 ± 0.06 g/cm³ | [2] |

| pKa₁ (-COOH) | 3.72 (at 25°C) | ChemBK |

| pKa₂ (-SO₃H) (Predicted) | -1.01 ± 0.50 | [2] |

| LogP (Predicted) | 0.6315 | [6] |

Chemical Synthesis and Reactions

This compound is primarily synthesized through two main routes: the sulfonation of benzoic acid or the oxidation of p-toluenesulfonic acid.

Figure 1. Primary synthesis routes for this compound.

The molecule's two functional groups allow for a range of chemical reactions. The carboxylic acid group can undergo esterification, while the sulfonic acid group can participate in nucleophilic substitution reactions.[3] Both groups exhibit typical acid-base chemistry, readily forming salts.[3][4]

Experimental Protocols

Synthesis via Oxidation of p-Toluenesulfonic Acid

This method involves the oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid. Strong oxidizing agents are required for this conversion.

Principle: The alkyl side-chain of an aromatic ring can be oxidized to a carboxylic acid. This reaction is often performed under vigorous conditions. A patented method describes the use of nitric acid in a closed system under elevated temperature and pressure.

General Protocol:

-

Reaction Setup: In a pressure-resistant, acid-resistant steel vessel equipped with a stirrer, charge p-toluenesulfonic acid and an aqueous solution of nitric acid (e.g., 30-65%).

-

Heating & Reaction: Seal the vessel and heat the mixture to a temperature between 120°C and 300°C. The oxidation reaction is exothermic and will cause a rise in temperature and pressure (e.g., 5-50 atmospheres).

-

Reaction Monitoring: The reaction proceeds rapidly, often within minutes, once the initiation temperature is reached.

-

Isolation: After cooling the reaction mixture, the product, this compound, can be isolated. One method involves the addition of potassium chloride to the mother liquor, which precipitates the product as its less soluble potassium salt.

-

Purification: The crude product may contain by-products such as 2-nitro-4-sulfobenzoic acid. Purification can be achieved through standard methods like recrystallization.

Disclaimer: This is a generalized protocol based on patent literature for aromatic oxidations. Specific conditions must be optimized, and all work should be performed with appropriate safety precautions in a controlled laboratory environment.

Analysis by High-Performance Liquid Chromatography (HPLC)

A standardized analytical method for this compound is not specified in the reviewed literature. However, a reverse-phase HPLC method, similar to those used for other aromatic acids, would be appropriate for its quantification and purity assessment.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being polar, will have a relatively short retention time on a nonpolar stationary phase (like C18) with a polar mobile phase.

Example Protocol (Adaptable):

-

System: HPLC with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The high polarity of the analyte suggests a mobile phase with a high aqueous component.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring, likely in the 230-280 nm range.

-

Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

Applications in Research and Development

This compound and its salts serve as important intermediates and functional components in various fields.

Polymer Chemistry

A significant application is its use as a dopant for conducting polymers like polyaniline (PANI).[3] The sulfonic acid group protonates the PANI backbone, inducing conductivity. Furthermore, its potassium salt has been shown to act as a template to guide the morphology of PANI, leading to the formation of nanotubes with enhanced electrical conductivity.[3]

Figure 2. Experimental workflow for the synthesis of polyaniline nanotubes using this compound potassium salt (KSBA) as a morphological template.

Additionally, the potassium salt of this compound is used as an intercalating agent to facilitate the exfoliation of clay platelets in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, thereby improving the mechanical and thermal properties of the polymer.[3]

Chemical Manufacturing and Analytical Chemistry

It serves as a key intermediate in the synthesis of various dyes and pigments.[4] In analytical chemistry, its properties make it useful in certain chromatographic and spectroscopic methods.[3]

Biological Activity and Signaling Pathways

There is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. While its structural properties suggest potential interactions with biological systems, such as enzymes, specific targets have not been well-characterized.[3]

It is important to distinguish it from structurally related compounds for which biological activities are known. For instance, p-hydroxybenzoic acid and its derivatives exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. Other sulfonic acid derivatives have been shown to modulate inflammatory responses through pathways like NF-κB and JNK/p38 MAPK. However, these activities cannot be directly attributed to this compound without specific experimental validation.

Due to the lack of direct evidence for a signaling pathway involving this compound, a diagram is not provided to avoid speculation. Researchers investigating the potential biological effects of this compound may consider exploring its impact on general cellular processes or pathways known to be modulated by other aromatic acids.

Safety and Handling

This compound is classified as a corrosive substance.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 2. 4-Sulfobenzoate | 636-78-2 [chemicalbook.com]

- 3. Buy this compound | 636-78-2 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Sulfobenzoic Acid from Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-sulfobenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process that begins with the sulfonation of toluene to produce p-toluenesulfonic acid, followed by the oxidation of the methyl group to a carboxylic acid. This document details various methodologies for each step, presenting quantitative data in structured tables for easy comparison, providing detailed experimental protocols, and illustrating the reaction pathways and experimental workflows with diagrams.

Overview of the Synthesis Pathway

The synthesis of this compound from toluene involves two primary chemical transformations:

-

Electrophilic Aromatic Sulfonation: Toluene is treated with a sulfonating agent to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The para-substituted product, p-toluenesulfonic acid, is the desired isomer due to the directing effect of the methyl group.

-

Oxidation: The methyl group of p-toluenesulfonic acid is then oxidized to a carboxylic acid group (-COOH) to yield the final product, this compound.

Caption: Overall reaction pathway for the synthesis of this compound.

Step 1: Sulfonation of Toluene to p-Toluenesulfonic Acid

The sulfonation of toluene is a well-established electrophilic aromatic substitution reaction. The choice of sulfonating agent and reaction conditions can influence the yield and isomer distribution of the resulting toluenesulfonic acid.

Comparative Data for Toluene Sulfonation Methods

| Sulfonating Agent | Reaction Conditions | Typical Yield of p-Toluenesulfonic Acid | Isomer Distribution (p:o:m) | Reference |

| Concentrated H₂SO₄ | Toluene reflux, Dean-Stark trap to remove H₂O | 32-38% | Not specified | [1] |

| Fuming H₂SO₄ (Oleum) | Lower temperatures (0-20 °C) | Generally high | Para-isomer is major | General Knowledge |

| Gaseous SO₃ | Inert solvent (e.g., liquid SO₂) | High | High para-selectivity | General Knowledge |

Experimental Protocol: Sulfonation with Concentrated Sulfuric Acid

This protocol describes a common laboratory-scale synthesis of p-toluenesulfonic acid using concentrated sulfuric acid and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the products.

Materials:

-

Toluene (100 mL)

-

Concentrated sulfuric acid (98%, 50 mL)

-

Boiling chips

-

Saturated sodium chloride solution

-

Ice bath

Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Set up the reaction apparatus consisting of a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

To the round-bottom flask, add 100 mL of toluene and 50 mL of concentrated sulfuric acid. Add a few boiling chips.

-

Heat the mixture to a gentle reflux using a heating mantle. The toluene will begin to distill and collect in the Dean-Stark trap. As water is formed during the reaction, it will azeotropically distill with the toluene and separate in the trap, with the denser water sinking to the bottom and the toluene overflowing back into the reaction flask.

-

Continue the reflux for 2-3 hours, or until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of a saturated sodium chloride solution, while stirring. This will precipitate the sodium salt of p-toluenesulfonic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated p-toluenesulfonic acid sodium salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold saturated sodium chloride solution.

-

To obtain the free acid, the sodium salt can be dissolved in a minimal amount of hot water and then acidified with concentrated hydrochloric acid until precipitation is complete. The mixture is then cooled, and the p-toluenesulfonic acid is collected by filtration, washed with cold water, and dried.

Caption: Experimental workflow for the sulfonation of toluene.

Step 2: Oxidation of p-Toluenesulfonic Acid to this compound

The oxidation of the methyl group of p-toluenesulfonic acid to a carboxylic acid can be achieved using various oxidizing agents. The choice of oxidant is critical and depends on factors such as yield, cost, safety, and environmental impact.

Comparative Data for Oxidation Methods

| Oxidizing Agent | Reaction Conditions | Typical Yield of this compound | Safety & Environmental Considerations | Reference |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or acidic conditions, heating may be required. | Moderate to high | Produces MnO₂ waste, which requires proper disposal. Strong oxidant, handle with care. | [2] |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, often at reflux temperatures. | ~92% (for a substituted derivative) | Readily available and inexpensive. Can produce chlorinated byproducts.[3] | [3] |

| Nitric Acid (HNO₃) | Concentrated or fuming, often requires elevated temperatures and pressure. | High | Highly corrosive and produces toxic NOx gases. Requires specialized equipment for high-pressure reactions. | [3] |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst and elevated temperatures. | Variable | Considered a "green" oxidant as the byproduct is water. Can be explosive at high concentrations. | [4] |

Experimental Protocols for Oxidation

Materials:

-

p-Toluenesulfonic acid

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sulfuric Acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Hydrochloric acid (HCl)

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and filter flask

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve p-toluenesulfonic acid in water. For a basic medium, add a solution of sodium carbonate. For an acidic medium, cautiously add sulfuric acid.

-

Heat the solution to a desired temperature (e.g., 70-80 °C).

-

Slowly add a solution of potassium permanganate in water from the dropping funnel to the stirred solution of p-toluenesulfonic acid. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete (indicated by the persistence of the purple color or by TLC analysis).

-

Cool the reaction mixture to room temperature.

-

Quench any excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the this compound by vacuum filtration, wash with a small amount of cold water, and dry.

Materials:

-

p-Toluenesulfonic acid

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Hydrochloric acid (HCl)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluenesulfonic acid in water.

-

Add an excess of sodium hypochlorite solution to the flask.

-

Heat the reaction mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid in a fume hood. This will cause the this compound to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Caption: Generalized experimental workflow for the oxidation of p-toluenesulfonic acid.

Purification and Characterization of this compound

The crude this compound obtained from the oxidation step can be purified by recrystallization from hot water. The purity of the final product can be assessed by measuring its melting point and by spectroscopic techniques.

Recrystallization Procedure

-

Dissolve the crude this compound in a minimum amount of boiling water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Characterization Data

-

Appearance: White crystalline solid.

-

Melting Point: The melting point of pure this compound is approximately 260 °C (with decomposition).

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) are typically observed around 13.5 (s, 1H, -COOH), 8.0 (d, 2H, Ar-H), and 7.6 (d, 2H, Ar-H). The sulfonic acid proton is often not observed or is very broad.

-

¹³C NMR (DMSO-d₆): Characteristic peaks appear around δ 166 (-COOH), 148 (C-SO₃H), 140 (C-COOH), 129 (Ar-CH), and 125 (Ar-CH).[5]

-

IR (KBr): Key absorption bands are expected around 3400-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch of carboxylic acid), 1200 and 1030 cm⁻¹ (S=O stretches of sulfonic acid).[6]

-

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from toluene. Researchers are encouraged to consult the cited literature for more specific details and to adapt these procedures as necessary for their specific laboratory conditions and scale of operation. Standard laboratory safety practices should be followed at all times.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. US2860162A - Process of oxidation - Google Patents [patents.google.com]

- 4. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 4-Sulfobenzoic Acid: A Technical Guide

Introduction

4-Sulfobenzoic acid (IUPAC name: 4-carboxybenzenesulfonic acid) is a bifunctional aromatic organic compound containing both a carboxylic acid and a sulfonic acid group. This dual functionality makes it a versatile building block in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, as well as the carboxylic acid group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the para-substituted benzene ring, and a downfield signal for the acidic proton of the carboxylic acid. The sulfonic acid proton is typically not observed as it readily exchanges with residual water in the NMR solvent. The aromatic protons exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | Doublet | 2H, Ar-H ortho to -COOH |

| ~7.9 | Doublet | 2H, Ar-H ortho to -SO₃H |

| >10 | Broad Singlet | 1H, -COOH |

Note: Data is based on the analysis of the monopotassium salt in DMSO-d₆ and predicted values for the free acid. The exact chemical shifts can vary depending on the solvent and concentration.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the four unique aromatic carbons, the carboxylic carbon, and the carbon bearing the sulfonic acid group.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Carboxylic Acid) |

| ~148 | C-SO₃H |

| ~134 | C-COOH |

| ~130 | CH (aromatic) |

| ~126 | CH (aromatic) |

Note: Data is based on the analysis of the monopotassium salt and predicted values for the free acid. The exact chemical shifts can vary depending on the solvent.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, sulfonic acid, and the para-substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1240 | Strong | S=O stretch (asymmetric, Sulfonic acid) |

| ~1180 | Strong | C-O stretch (Carboxylic acid) |

| ~1040 | Strong | S=O stretch (symmetric, Sulfonic acid) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique, typically in negative ion mode, to generate the pseudomolecular ion [M-H]⁻.

Table 4: Mass Spectrometry Data (LC-MS/MS) of this compound

| m/z | Proposed Fragment |

| 201 | [M-H]⁻ |

| 157 | [M-H-CO₂]⁻ |

| 137 | [M-H-SO₂]⁻ |

| 81 | [HSO₃]⁻ |

Data obtained from LC-MS/MS fragmentation of the [M-H]⁻ precursor ion.[3]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[4][5]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument's detector.[6]

-

If the solution contains particulate matter, filter it through a small cotton plug in the pipette.[6]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Solvent: DMSO-d₆ or D₂O.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used with a longer acquisition time or a higher number of scans compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.[7][8][9][10][11]

-

In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.[10]

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample to ensure a homogeneous mixture.[10]

-

Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[7][8][9]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Dilute the stock solution to an appropriate concentration for LC-MS analysis.

Instrumentation and Data Acquisition:

-

System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used for separating small aromatic acids.

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid modifier like formic acid to improve peak shape.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Full scan mode to identify the precursor ion [M-H]⁻, followed by product ion scan (tandem MS) of the precursor ion to obtain the fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Figure 1: General workflow for spectroscopic analysis.

References

- 1. This compound MONOPOTASSIUM SALT(5399-63-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound MONOPOTASSIUM SALT(5399-63-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. azom.com [azom.com]

Solubility of 4-Sulfobenzoic acid in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-sulfobenzoic acid in aqueous and organic media. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility. These methodologies can be adapted by researchers to generate precise quantitative data for their specific applications.

Introduction to this compound

This compound (IUPAC name: this compound) is an organic compound containing both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at para positions.[1] This dual functionality imparts unique physicochemical properties, influencing its solubility in various solvents. The presence of the highly polar sulfonic acid group generally confers good water solubility, a critical attribute in pharmaceutical and chemical applications.[2][3]

Qualitative Solubility Summary

Published literature indicates that this compound is readily soluble in water.[3][4][5] This is attributed to the strong hydrogen bonding interactions between the sulfonic acid and carboxylic acid groups with water molecules. While it is also stated to be soluble in some organic solvents, specific details regarding the extent of solubility in common organic solvents like alcohols, ketones, esters, and ethers are not widely available in quantitative terms.[4]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities, including formulation development, reaction optimization, and purification processes. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

The amount of excess solid should be sufficient to ensure that a solid phase remains at equilibrium.[7]

-

-

Equilibration:

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.[8]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification Methods

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the shake-flask experiment with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

-

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

Protocol:

-

Method Development:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Record the peak area corresponding to this compound.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Gravimetric Method

The gravimetric method is a simple, direct technique for determining solubility, particularly for non-volatile solutes.

Protocol:

-

Preparation and Equilibration:

-

Prepare a saturated solution of this compound in the desired solvent using the shake-flask method as described above.

-

-

Sample Collection and Weighing:

-

Carefully transfer a known volume or mass of the clear, filtered supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the sample under controlled conditions. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the decomposition point of this compound, or under reduced pressure using a rotary evaporator.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the solid residue to a constant weight in a desiccator or vacuum oven.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container plus residue minus the initial weight of the empty container.

-

The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests good aqueous solubility. For applications requiring precise solubility values in various organic solvents, experimental determination is necessary. The shake-flask method, coupled with analytical techniques such as UV-Vis spectroscopy, HPLC, or the gravimetric method, provides a reliable framework for obtaining this critical data. The protocols detailed in this guide offer a robust starting point for researchers to generate accurate and reproducible solubility profiles for this compound, aiding in its effective utilization in drug development and other scientific endeavors.

References

- 1. This compound | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 636-78-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-sulfobenzoicaci [chembk.com]

- 5. Buy this compound | 636-78-2 [smolecule.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. aai.solutions [aai.solutions]

- 11. helixchrom.com [helixchrom.com]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Acidity and pKa of 4-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 4-sulfobenzoic acid, a molecule of interest in various chemical and pharmaceutical contexts. This document details its acid-base dissociation constants (pKa), offers standardized experimental protocols for their determination, and presents a visual representation of its dissociation equilibria.

Physicochemical Properties of this compound

This compound (p-sulfobenzoic acid) is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at the para position. This structure makes it a diprotic acid, capable of donating two protons in a stepwise manner. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the acidity of the carboxylic acid group.

Data Presentation: pKa Values

The acidity of this compound is characterized by two distinct pKa values, corresponding to the ionization of the sulfonic acid and carboxylic acid functional groups.

| Functional Group | Dissociation Equilibrium | pKa Value (at 25 °C) | Reference |

| Sulfonic Acid (-SO₃H) | H₂A ⇌ HA⁻ + H⁺ | pKₐ₁: < 0 (estimated) | [1][2] |

| Carboxylic Acid (-COOH) | HA⁻ ⇌ A²⁻ + H⁺ | pKₐ₂: 3.72 | [3] |

Note: H₂A represents the fully protonated this compound, HA⁻ represents the intermediate monoanion, and A²⁻ represents the fully deprotonated dianion.

The sulfonic acid group is a very strong acid, with a pKa value that is difficult to determine experimentally in aqueous solution and is thus estimated to be less than zero, similar to other arylsulfonic acids like benzenesulfonic acid, for which pKa values ranging from -2.8 to -6.5 have been reported.[1][2] The carboxylic acid group is also acidic, with a pKa of 3.72, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the para-sulfo group.

Mandatory Visualization

The stepwise dissociation of this compound can be represented by the following equilibria:

Caption: Stepwise dissociation equilibria of this compound.

Experimental Protocols

The determination of pKa values is crucial for understanding the behavior of a compound in different pH environments. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.

Determination of pKa by Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. This method is particularly well-suited for determining the pKa of the carboxylic acid group of this compound.

Methodology:

-

Preparation of the Analyte Solution: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol mixture) may be used, though this can affect the pKa value. The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.[4]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).[5]

-

Titration Procedure:

-

Begin by recording the initial pH of the analyte solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point(s). For this compound, two equivalence points will be observed, though the first, for the highly acidic sulfonic acid group, will be difficult to discern accurately.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The equivalence points can be identified from the points of steepest inflection in the curve. The first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted to more accurately determine the equivalence points, which correspond to the peaks of the derivative plot.

-

The pKa value for the carboxylic acid (pKₐ₂) is determined from the pH at the half-equivalence point for the second dissociation. This is the point where half of the carboxylic acid groups have been neutralized.[6]

-

Determination of pKa by UV-Vis Spectrophotometry

This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra. It is particularly useful for compounds with low solubility or when only small amounts of the substance are available.[5][7]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa of the carboxylic acid group (e.g., from pH 2.5 to 5.0).

-

Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

-

-

Spectral Acquisition:

-

Add a small, constant volume of the this compound stock solution to a constant volume of each buffer solution, as well as the acidic and basic solutions.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range. The spectrum in the highly acidic solution represents the fully protonated species (H₂A), while the spectrum in the basic solution represents the fully deprotonated species (A²⁻). The spectra in the buffer solutions will be a mixture of the different ionic forms.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differ significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[8]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Ab) / (Aa - A)] where A is the absorbance of the solution at a given pH, Aa is the absorbance of the acidic form, and Ab is the absorbance of the basic form.[9]

-

References

- 1. Benzenesulfonic acid - American Chemical Society [acs.org]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. This compound [chembk.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianpubs.org [asianpubs.org]

- 8. ijper.org [ijper.org]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Sulfobenzoic acid (also known as p-sulfobenzoic acid). Due to a lack of specific, publicly available experimental data for this compound, this guide synthesizes information from structurally analogous aromatic sulfonic and carboxylic acids to predict its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to generate precise data.

Physicochemical Properties

This compound is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts unique chemical properties, making it a subject of interest in various research and development applications.

| Property | Value |

| Molecular Formula | C₇H₆O₅S |

| Molecular Weight | 202.19 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 636-78-2 |

Predicted Thermal Stability and Decomposition

Aromatic sulfonic acids typically undergo thermal decomposition in the range of 200-300°C. The primary and most significant thermal degradation pathway for these compounds is desulfonation, which involves the cleavage of the carbon-sulfur bond. This process is essentially the reverse of sulfonation and results in the evolution of sulfur trioxide (SO₃), which can also be detected as sulfur dioxide (SO₂) depending on the analytical conditions. For benzenesulfonic acids, this desulfonation reaction commonly occurs when the compound is heated in the presence of aqueous acid, often at temperatures exceeding 100-150°C. The process is driven by the protonation of the aromatic ring, followed by the loss of sulfur trioxide.

Following the initial desulfonation, the remaining benzoic acid moiety would be expected to decompose at higher temperatures. The thermal decomposition of benzoic acid has been studied and is known to produce benzene and carbon dioxide as the main products, with smaller amounts of carbon monoxide, hydrogen, and biphenyl also being formed.

Based on this, the thermal decomposition of this compound is predicted to occur in two main stages.

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| Desulfonation | 200 - 350 | ~39.6% | Initial decomposition via cleavage of the C-S bond, leading to the loss of the sulfonic acid group as sulfur trioxide (SO₃). |

| Decarboxylation | > 350 | ~22.3% | Decomposition of the resulting benzoic acid intermediate, leading to the loss of the carboxylic acid group as carbon dioxide (CO₂). |

| Final Residue | > 500 | ~38.1% | Remaining char, likely composed of a stable carbonaceous material. |

Predicted Thermal Decomposition Pathway

The anticipated decomposition of this compound initiates with the thermally induced cleavage of the carbon-sulfur bond, releasing sulfur trioxide and forming a benzoic acid intermediate. At higher temperatures, this intermediate undergoes decarboxylation to yield benzene and carbon dioxide.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Table 2: Standardized Experimental Protocols for Thermal Analysis

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Instrument | A calibrated thermogravimetric analyzer. | A calibrated differential scanning calorimeter. |

| Sample Preparation | 5-10 mg of this compound weighed into an alumina or platinum crucible. | 2-5 mg of this compound weighed into a hermetically sealed aluminum pan. |

| Atmosphere | Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min. | Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min. |

| Heating Rate | 10 °C/min. | 10 °C/min. |

| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 600°C. | Heat from ambient temperature (e.g., 25°C) to 400°C. |

| Data to be Collected | - Onset temperature of decomposition (T_onset)\n- Temperature at 5% weight loss (T_d5%)\n- Percentage weight loss at each decomposition step\n- Final residue percentage | - Melting point (T_m) and enthalpy of fusion (ΔH_fus)\n- Glass transition temperature (T_g), if applicable\n- Onset temperature of decomposition\n- Enthalpy of decomposition |

Experimental Workflow

The logical workflow for a comprehensive thermal analysis of this compound involves a sequential process of sample preparation, analysis using both TGA and DSC, and subsequent data interpretation to fully characterize its thermal properties.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited in publicly accessible literature, a comprehensive understanding of its likely thermal behavior can be extrapolated from analogous aromatic sulfonic and carboxylic acids. The primary decomposition event is predicted to be desulfonation, occurring at temperatures between 200°C and 350°C, followed by the decomposition of the resulting benzoic acid intermediate at higher temperatures. For definitive and precise characterization, it is imperative that experimental thermal analysis using TGA and DSC be conducted. The standardized protocols and logical workflow provided in this guide offer a robust framework for such an investigation, ensuring the generation of high-quality, reproducible data critical for the safe handling, processing, and application of this compound in research and drug development.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-sulfobenzoic acid (CAS No. 636-78-2), a compound utilized in various chemical syntheses and as an intermediate in the production of dyes and pharmaceuticals. Adherence to proper safety protocols is critical when working with this substance to minimize potential risks.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is an aromatic sulfonic acid, characterized by the presence of both a carboxylic acid and a sulfonic acid group attached to the para position of a benzene ring. This structure contributes to its solubility in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₅S | |

| Molecular Weight | 202.19 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| pKa | pK₂: 3.72 (25°C) | |

| XLogP3 | 0.2 |

Hazard Identification and GHS Classification

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin and serious eye irritation, and may cause respiratory irritation. One notification to the ECHA C&L Inventory indicates that it causes severe skin burns and eye damage.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning | |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning |

Note: Classification may vary between suppliers and notifications.

Toxicological Information

There is a notable lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) values, for this compound. Safety Data Sheets for the compound and its salts repeatedly state that no acute toxicity information is available. The toxicological properties have not been fully investigated.

Due to the absence of specific data for this compound, a cautious approach assuming a moderate level of toxicity based on its irritant nature is prudent. For reference, structurally related compounds such as 4-hydroxybenzoic acid have shown low acute oral toxicity in rats (LD50 > 2,000 mg/kg). However, this is not a substitute for data on this compound itself.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory setting.

Handling:

-

Avoid all personal contact, including inhalation of dust.

-

Wear protective clothing, gloves, and eye/face protection.

-

Use only in a well-ventilated area or outdoors.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid generating dust.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Store away from incompatible materials, such as oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Fire Fighting Measures

This compound is a combustible solid, but it propagates flame with difficulty. Dust clouds may form an explosive mixture with air.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator if dust is generated.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Ecological Information

There is limited specific ecological information available for this compound. Safety Data Sheets often state that ecotoxicity data is not available. For its monopotassium salt, it is noted to be soluble in water, and persistence is unlikely based on available information. It is advised not to empty it into drains.

Experimental Protocols

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation tests.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is used to identify chemicals that are irritant to the skin.

-

Principle: The test uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The test chemical is applied to the surface of the skin model.

-

Procedure:

-

Triplicate tissue samples are dosed with the test substance.

-

The tissues are incubated for a specific period (e.g., 60 minutes).

-

The test substance is then removed by washing.

-

The tissues are incubated for a further recovery period (e.g., 42 hours).

-

-

Endpoint: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified.

-

Classification: A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is a skin irritant (UN GHS Category 2).

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.

-

Procedure:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

-

If the test is necessary, a single animal is tested initially.

-

The substance is placed in the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The degree of eye irritation is scored based on lesions of the conjunctiva, cornea, and iris. The reversibility of the effects is also assessed over a period of up to 21 days.

-

Classification: The scores, along with the nature and severity of the lesions, determine the classification of the substance as an eye irritant or corrosive.

Visualizations

An In-Depth Technical Guide to 4-Sulfobenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-sulfobenzoic acid, a key aromatic organic compound. It delves into the historical context of its discovery, primarily attributed to the work of Ira Remsen in the late 19th century, and its relationship to the broader study of sulfobenzoic acid isomers. This document details the physicochemical properties of this compound, presents established experimental protocols for its synthesis, and outlines its various applications in modern research and industry.

Introduction

This compound, also known as para-sulfobenzoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonic acid group attached to a benzene ring at the 1 and 4 positions, respectively. This unique structure imparts valuable properties, including high water solubility and dual acidic functionalities, making it a versatile building block in organic synthesis and a component in the development of various materials and potential therapeutic agents.

Discovery and History

The history of this compound is intrinsically linked to the pioneering work of American chemist Ira Remsen. While his research with Constantin Fahlberg on the oxidation of o-toluenesulfonamide famously led to the discovery of saccharin, Remsen's investigations into sulfobenzoic acid isomers were broader. Historical records indicate that Remsen published research on parasulfobenzoic acid as early as 1871. His work involved the oxidation of p-toluenesulfonic acid, establishing a foundational method for the synthesis of this isomer.

This early research was part of a systematic exploration of aromatic sulfonic acids, which were of significant interest in the burgeoning field of organic chemistry in the latter half of the 19th century. Unlike the intense sweetness of the cyclized amide of its ortho-isomer (saccharin), this compound did not possess such remarkable sensory properties and thus garnered attention for its chemical reactivity and potential as a synthetic intermediate.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid.[1] Its two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group, give it distinct dissociation constants. The presence of the polar sulfonic acid group renders it highly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆O₅S | [2][3][4][5] |

| Molecular Weight | 202.19 g/mol | [2][3][4] |

| CAS Number | 636-78-2 | [2] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

| Melting Point | 2-Sulfobenzoic acid (ortho isomer): 136 °C | [6] |

| Solubility in Water | Soluble | [1][4] |

| pKa (Carboxylic Acid) | 3.72 (at 25 °C) | N/A |

Experimental Protocols

The synthesis of this compound is primarily achieved through two well-established methods: the oxidation of p-toluenesulfonic acid and the direct sulfonation of benzoic acid.

Synthesis via Oxidation of p-Toluenesulfonic Acid